1-[2-hydroxy-3-(trityloxy)propyl]-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[2-hydroxy-3-(trityloxy)propyl]-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, trityloxy, and methyl groups. Its molecular formula is C26H25N3O3, and it has a molecular weight of 427.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxy-3-(trityloxy)propyl]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 1-[2-hydroxy-3-(trityloxy)propyl]-4-methoxypyrimidin-2(1H)-one. This intermediate is then condensed with (diisopropoxyphosphoryl)methyl tosylate in the presence of sodium hydride to yield the fully protected derivative . The final product is obtained by deprotection and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-hydroxy-3-(trityloxy)propyl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
1-[2-hydroxy-3-(trityloxy)propyl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-3-(trityloxy)propyl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound’s hydroxy and trityloxy groups can form hydrogen bonds and hydrophobic interactions with target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one: This compound has a similar structure but includes an amino group instead of a methyl group.
2(1H)-Pyrimidinone, 1-[(2S)-2-hydroxy-3-(triphenylMethoxy)propyl]-4-[[(4-Methoxyphenyl)diphenylMethyl]aMino]-: This compound has additional methoxy and amino groups, making it structurally similar but functionally different.
Uniqueness
1-[2-hydroxy-3-(trityloxy)propyl]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26N2O4 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(2-hydroxy-3-trityloxypropyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C27H26N2O4/c1-20-17-29(26(32)28-25(20)31)18-24(30)19-33-27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,24,30H,18-19H2,1H3,(H,28,31,32) |
InChI Key |
HASJNHZUZNABTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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